molecular formula C13H9ClN4O B3035683 2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide CAS No. 338406-09-0

2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide

Cat. No.: B3035683
CAS No.: 338406-09-0
M. Wt: 272.69 g/mol
InChI Key: MHCZZROWQOTLRD-UHFFFAOYSA-N
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Description

2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide is a heterocyclic compound that features a triazolo[1,5-a]pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O/c14-10-5-2-1-4-9(10)13(19)17-11-6-3-7-18-12(11)15-8-16-18/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCZZROWQOTLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CN3C2=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles.

    Cyclization Reactions: The triazolo[1,5-a]pyridine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, often using microwave irradiation to enhance reaction rates and yields .

Major Products

The major products formed from these reactions include substituted triazolo[1,5-a]pyridine derivatives, which can exhibit various biological activities.

Scientific Research Applications

2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes and receptors involved in various biological pathways. For example, it has been shown to inhibit JAK1 and JAK2, which are involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various substitution and cyclization reactions makes it a versatile compound in synthetic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide

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